molecular formula C13H18BClF3NO2 B13543545 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline hydrochloride

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B13543545
M. Wt: 323.55 g/mol
InChI Key: LVBRTXXYNZSOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the purification process may include recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Boronic esters and boronic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor development. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride
  • N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline hydrochloride stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more effective in certain applications, such as in the development of pharmaceuticals and advanced materials, compared to its analogs.

Properties

Molecular Formula

C13H18BClF3NO2

Molecular Weight

323.55 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C13H17BF3NO2.ClH/c1-11(2)12(3,4)20-14(19-11)10-7-8(18)5-6-9(10)13(15,16)17;/h5-7H,18H2,1-4H3;1H

InChI Key

LVBRTXXYNZSOCK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.